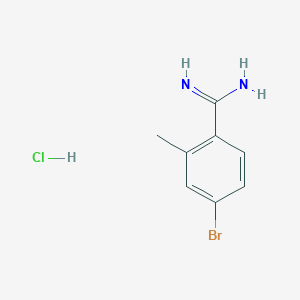

4-Bromo-2-methyl-benzamidine hydrochloride

Description

Properties

IUPAC Name |

4-bromo-2-methylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.ClH/c1-5-4-6(9)2-3-7(5)8(10)11;/h2-4H,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVOOWUHTXIQND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655083 | |

| Record name | 4-Bromo-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171517-69-3 | |

| Record name | 4-Bromo-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Bromination of 2-Methylbenzoic Acid Derivatives

- Raw Material: 2-Methylbenzoic acid or its methyl ester derivatives.

- Reagents: N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled conditions.

- Conditions: Reflux in a suitable solvent such as carbon tetrachloride or acetonitrile, often with a radical initiator like AIBN.

- Outcome: Selective bromination at the para-position relative to the methyl group, yielding 4-bromo-2-methylbenzoic acid or methyl ester.

Step 2: Conversion to Benzamidine Hydrochloride

- Method: The brominated benzoic acid derivative is converted to its corresponding benzamidine hydrochloride via amidination.

- Reagents: Use of reagents like hexamethylenetetramine (urotropine) or direct amidation using ammonia derivatives under catalytic conditions.

- Reaction Conditions: Mild heating in ethanol or aqueous media, with subsequent acidification to obtain the hydrochloride salt.

Research Findings:

- A patent describes bromination of methyl 2-methylbenzoate using NBS, followed by amidination to produce benzamidine derivatives with high yields (up to 74%).

- The process emphasizes mild reaction conditions, short routes, and suitability for scale-up.

Multi-Step Synthesis via Intermediate Formation and Functionalization

Step 1: Esterification of 4-Bromo-2-methylbenzoic Acid

- Reagents: Methanol with sulfuric acid as a catalyst.

- Conditions: Reflux at moderate temperatures (~60°C).

- Outcome: Formation of methyl 4-bromo-2-methylbenzoate, which serves as a key intermediate.

Step 2: Palladium-Catalyzed Vinylation

- Reagents: Potassium vinylfluoroborate or vinylboric acid.

- Catalyst: Palladium complexes such as Pd(PPh₃)₄.

- Conditions: Reflux in an inert atmosphere, often with bases like sodium carbonate.

- Outcome: Synthesis of vinyl-substituted intermediates, facilitating further functionalization.

Step 3: Halogenation to Form Benzamidine Hydrochloride

- Reagents: Bromosuccinimide (NBS) in a mixed solvent of tetrahydrofuran (THF) and water.

- Conditions: Heating at 80°C for several hours.

- Outcome: Introduction of bromine at the desired position, leading to methyl 4-bromoacetyl-2-methylbenzoate, which can be converted to the benzamidine hydrochloride.

Research Findings:

- The patent details a three-step route involving esterification, palladium-catalyzed vinylation, and halogenation, with yields exceeding 90% at each step.

Conversion of Aromatic Amines to Benzamidine Hydrochloride

Step 1: Synthesis of 4-Bromo-2-methylbenzenamine

Step 2: Amidination to Benzamidine Hydrochloride

- Reagents: Hexamethylenetetramine or other amidination agents.

- Conditions: Reflux in ethanol or aqueous media, followed by acidification.

- Outcome: Benzamidine hydrochloride salt with high purity.

Research Findings:

- This route is supported by procedures for synthesizing aromatic amidines, emphasizing mild conditions and high selectivity.

Data Summary and Comparative Table

| Preparation Step | Reagents | Conditions | Yield / Efficiency | Notes |

|---|---|---|---|---|

| Bromination of 2-methylbenzoic acid | NBS, radical initiator | Reflux, inert atmosphere | Up to 74% for methyl ester intermediate | Selective at para-position |

| Esterification | Methanol, sulfuric acid | Reflux at ~60°C | Quantitative conversion | Produces methyl ester intermediate |

| Palladium-catalyzed vinylation | Vinylboric acid, Pd catalyst | Reflux, inert atmosphere | >90% | Facilitates further functionalization |

| Halogenation (NBS) | Bromosuccinimide, THF/H₂O | 80°C, 8 hours | 74% yield | Produces methyl 4-bromoacetyl derivative |

| Amidination | Ammonia derivatives or hexamethylenetetramine | Reflux, mild conditions | High purity benzamidine hydrochloride | Final step for benzamidine salt |

Final Remarks

The synthesis of 4-Bromo-2-methyl-benzamidine hydrochloride is efficiently achieved through multi-step processes involving aromatic bromination, esterification, palladium-catalyzed vinylation, and amidination. The choice of reagents and reaction conditions is critical for optimizing yield, purity, and scalability. The methods reviewed demonstrate versatility, with some protocols emphasizing mild conditions suitable for large-scale production, and others focusing on high selectivity and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methyl-benzamidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-methyl-benzamidine hydrochloride is utilized in a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in enzyme inhibition studies, particularly for serine proteases.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-benzamidine hydrochloride involves its interaction with specific molecular targets, such as serine proteases. The compound acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. This inhibition is crucial for studying enzyme kinetics and developing new inhibitors for therapeutic purposes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular properties, and applications of 4-Bromo-2-methyl-benzamidine hydrochloride with structurally related brominated aromatic compounds:

Key Observations :

- Basicity : The amidine group in 4-Bromo-2-methyl-benzamidine HCl (pKa ~11–12) makes it significantly more basic than benzylamine derivatives (pKa ~9–10) or carboxylic acid-containing analogs .

- Solubility: Hydrochloride salts generally improve water solubility, but the presence of polar groups (e.g., COOH in 4-Bromo-2-hydrazinylbenzoic acid HCl) may limit solubility in non-polar solvents .

- Bioactivity : 2C-B’s methoxy groups enhance its lipophilicity, enabling blood-brain barrier penetration, whereas the amidine group in the target compound favors enzyme interaction .

Biological Activity

4-Bromo-2-methyl-benzamidine hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and applications in various therapeutic areas.

This compound is a substituted benzamidine derivative. Its structure features a bromine atom at the para position and a methyl group at the ortho position relative to the amidine functional group. This configuration is crucial for its biological activity, influencing its interaction with target enzymes.

The primary mechanism of action for this compound involves its ability to bind to the active sites of specific enzymes, particularly proteases. The binding occurs through hydrogen bonding and electrostatic interactions, effectively inhibiting enzyme activity. This characteristic positions the compound as a potential therapeutic agent against various diseases where protease activity is implicated.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain benzamidine derivatives demonstrate antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Benzamidine Derivatives

| Compound | Microorganism | MIC (μg/ml) | Reference |

|---|---|---|---|

| 4-Bromo-2-methyl-benzamidine | Staphylococcus aureus | 50 | |

| 4-Bromo-2-methyl-benzamidine | E. coli | 62.5 | |

| 4-Bromo-2-methyl-benzamidine | Candida albicans | 250 |

These findings suggest that this compound could be developed further as an antimicrobial agent.

Enzyme Inhibition Studies

The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in inflammatory processes and cancer progression. In vitro studies have shown that it can inhibit specific proteases linked to these conditions.

Table 2: Enzyme Inhibition Studies

These results highlight the compound's potential as a therapeutic agent in managing diseases characterized by excessive protease activity.

Case Studies

Several case studies have documented the effectiveness of benzamidine derivatives, including this compound, in clinical settings:

- Case Study on Antiviral Activity : A study showed that benzamidine derivatives exhibited antiviral properties against respiratory syncytial virus (RSV), suggesting potential applications in treating viral infections .

- Case Study on Cancer Therapy : Research indicated that certain benzamidine derivatives could inhibit tumor growth by targeting specific proteases involved in cancer metastasis .

Q & A

Basic: How can researchers optimize the synthesis of 4-Bromo-2-methyl-benzamidine hydrochloride to achieve high purity (>95%)?

Methodological Answer:

To optimize synthesis, focus on reaction conditions (e.g., temperature, solvent polarity) and purification techniques. For brominated benzamidine derivatives, recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol gradients) effectively removes impurities . Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity using HPLC with a C18 column (acetonitrile/water + 0.1% TFA). Ensure anhydrous conditions to prevent hydrolysis of the amidine group .

Basic: What characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

Use a combination of:

- 1H/13C NMR : Confirm substitution patterns (e.g., bromine at C4, methyl at C2) and amidine proton signals (δ 7.5–8.5 ppm in DMSO-d6) .

- FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight ([M+H]+ expected at ~249.5 m/z) .

- X-ray crystallography (if crystalline): Resolve halogen bonding interactions critical for stability .

Advanced: How can computational modeling predict reactivity trends in brominated benzamidine derivatives during coupling reactions?

Methodological Answer:

Employ density functional theory (DFT) to calculate electrophilic Fukui indices, identifying reactive sites on the aromatic ring. For example, bromine’s electron-withdrawing effect directs electrophilic substitution to C5/C6 positions . Pair this with molecular docking to assess steric hindrance from the methyl group during cross-coupling (e.g., Suzuki-Miyaura) . Software like Gaussian or ORCA can simulate transition states, optimizing catalysts (e.g., Pd(PPh3)4) and solvent systems (e.g., DMF/H2O) .

Advanced: What strategies resolve contradictions in biological activity data for halogenated benzamidines across assays?

Methodological Answer:

- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify non-linear effects .

- Assay-Specific Interference : Screen for false positives (e.g., amidine group chelating metal ions in enzymatic assays) using EDTA controls .

- Metabolite Profiling : Use LC-MS to detect decomposition products (e.g., hydrolysis to benzoic acid derivatives) that may skew results .

Intermediate: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Store at −20°C in desiccated, amber vials to prevent photodegradation of the bromine substituent and hydrolysis of the amidine . For long-term stability (>6 months), use argon-filled vials. Monitor degradation via HPLC; a new peak at ~4.2 min (RT) indicates hydrolysis to 4-bromo-2-methylbenzoic acid .

Advanced: What mechanistic insights explain the compound’s interactions with serine proteases?

Methodological Answer:

The amidine group acts as a transition-state analog , binding to the catalytic serine via hydrogen bonds. Bromine’s hydrophobicity enhances binding pocket occupancy, while the methyl group reduces rotational freedom, increasing affinity . Validate using:

- Enzyme Kinetics : Measure Ki values via competitive inhibition assays .

- Molecular Dynamics Simulations : Analyze binding persistence (e.g., >80% occupancy over 100 ns trajectories) .

Intermediate: Which analytical methods quantify trace impurities in this compound batches?

Methodological Answer:

- HPLC-DAD : Use a gradient elution (5→95% acetonitrile in 20 min) to separate impurities (e.g., unreacted 4-bromo-2-methylbenzonitrile) .

- ICP-MS : Detect heavy metal residues (e.g., Pd from catalytic reactions) at ppb levels .

- Karl Fischer Titration : Quantify water content (<0.5% w/w) to ensure stability .

Basic: What alternative synthetic routes exist for this compound?

Methodological Answer:

- Route A : Bromination of 2-methylbenzamidine using NBS (N-bromosuccinimide) in CCl4 under UV light .

- Route B : Palladium-catalyzed coupling of 2-methylbenzamidine with 4-bromophenylboronic acid .

- Route C : Direct amidination of 4-bromo-2-methylbenzonitrile using Pinner reaction (HCl/NH3 in ethanol) .

Advanced: How can researchers mitigate air sensitivity during handling of intermediates?

Methodological Answer:

- Schlenk Line Techniques : Conduct reactions under nitrogen/argon to prevent oxidation .

- Glovebox Storage : Store hygroscopic intermediates (e.g., amidine free base) with molecular sieves .

- In Situ FT-IR Monitoring : Track O2-sensitive intermediates without exposure .

Advanced: What design principles improve the pharmacokinetics of brominated benzamidine analogs?

Methodological Answer:

- LogP Optimization : Introduce polar groups (e.g., -OH at C3) to reduce LogP from ~2.5 to <2.0, enhancing solubility .

- Prodrug Strategies : Mask the amidine as a pivaloyloxymethyl ester to improve oral bioavailability .

- Metabolic Stability : Replace bromine with CF3 to slow CYP450-mediated dehalogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.